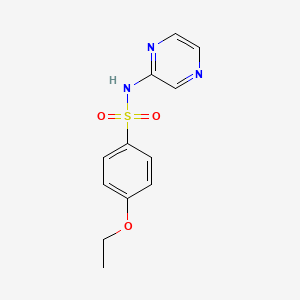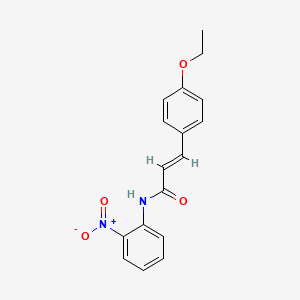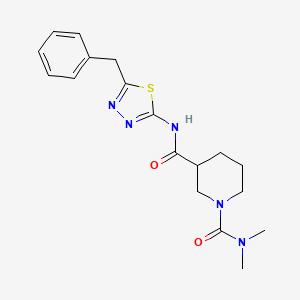
4-ethoxy-N-2-pyrazinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-2-pyrazinylbenzenesulfonamide, also known as EPBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPBS belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry as antibacterial, antifungal, and antiviral agents. In
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-2-pyrazinylbenzenesulfonamide is not fully understood. However, several studies have suggested that this compound inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a crucial role in the regulation of pH in the tumor microenvironment, which is essential for tumor growth and metastasis. Inhibition of CAIX activity by this compound leads to the disruption of pH homeostasis, which ultimately results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor activity, this compound has been reported to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the activity of human carbonic anhydrase II (hCAII), which is involved in the regulation of acid-base balance in the body. Inhibition of hCAII activity by this compound may lead to the disruption of acid-base homeostasis, which can have significant physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-2-pyrazinylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be characterized using various spectroscopic techniques. This compound also exhibits potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, this compound exhibits some toxicity towards normal cells, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 4-ethoxy-N-2-pyrazinylbenzenesulfonamide. One of the most important areas of research is the optimization of its therapeutic potential. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the development of more potent and selective analogs of this compound may enhance its therapeutic efficacy and reduce its toxicity towards normal cells. Another important area of research is the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo. This will provide valuable information on its bioavailability, distribution, metabolism, and excretion, which are essential for its clinical development. Finally, the evaluation of the safety and efficacy of this compound in preclinical and clinical studies is necessary to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-ethoxy-N-2-pyrazinylbenzenesulfonamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2-chloropyrazine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting this compound product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-2-pyrazinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is the treatment of cancer. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which ultimately leads to the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
4-ethoxy-N-pyrazin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-10-3-5-11(6-4-10)19(16,17)15-12-9-13-7-8-14-12/h3-9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLGGZMQRFMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5336235.png)
![4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5336247.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336254.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}piperidin-2-one](/img/structure/B5336265.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5336276.png)
![1-(2-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5336284.png)
![3-fluoro-4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5336285.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5336289.png)
![N-(2-ethoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5336295.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5336307.png)

![3-cyclopropyl-6-[1-(1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5336330.png)
